molecular formula C18H15BrN2O3 B6506535 3-bromo-N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]benzamide CAS No. 1421501-05-4

3-bromo-N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]benzamide

Cat. No.: B6506535
CAS No.: 1421501-05-4
M. Wt: 387.2 g/mol
InChI Key: AMZPAQBXCHXRLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]benzamide is a benzamide derivative featuring a bromine substituent at the 3-position of the benzene ring and a propargyl ether-linked 2-carbamoylphenoxy group.

Properties

IUPAC Name

2-[4-[(3-bromobenzoyl)amino]but-2-ynoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3/c19-14-7-5-6-13(12-14)18(23)21-10-3-4-11-24-16-9-2-1-8-15(16)17(20)22/h1-2,5-9,12H,10-11H2,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZPAQBXCHXRLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzamide structure, followed by the introduction of the bromine atom and the carbamoylphenoxy group. The final step involves the addition of the but-2-yn-1-yl linkage under controlled conditions. Common reagents used in these reactions include brominating agents, carbamoylating agents, and alkyne precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-bromo-N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]benzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]benzamide involves its interaction with specific molecular targets. The bromine atom and carbamoylphenoxy group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The but-2-yn-1-yl linkage may also contribute to the compound’s overall bioactivity by influencing its conformation and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methoxy-Substituted Benzamides

  • 3-Bromo-N-((4-methoxyphenethyl)carbamoyl)benzamide (Compound 109): Structure: A brominated benzamide with a 4-methoxyphenethyl carbamoyl group. Synthesis: Prepared via general Procedure 3, yielding 40% as a white solid.
  • 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide :

    • Structure : Features a trifluoropropoxy group and halogen substitutions (Br, F, Cl).
    • Synthesis : Achieved 90% yield via acyl chloride coupling, highlighting the efficiency of fluorine-containing groups in stabilizing intermediates .

Nitro/Halogenated Benzamides

  • N-(2-Nitrophenyl)-4-bromo-benzamide: Structure: Contains a nitro group at the 2-position of the aniline ring. Crystallography: Exhibits two molecules per asymmetric unit, with bond angles and lengths comparable to 4MNB (4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide).

Heterocyclic-Substituted Benzamides

  • 3-Bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide: Structure: Incorporates a thiazole sulfonamide moiety.
  • 3-Bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide :

    • Structure : Tetrazole substituent at the phenyl ring.
    • Molecular Weight : 344.17 g/mol. The tetrazole group acts as a bioisostere for carboxylic acids, improving metabolic resistance compared to ester or amide linkages in the target compound .

Fluorinated Benzamides

  • N-(1-(N,N-Dimethylsulfamoyl)pentan-3-yl)-4-(trifluoromethyl)benzamide (Compound 60): Structure: Contains a trifluoromethyl group and sulfamoyl side chain. Synthesis: 77–73% yield via Cu-catalyzed amidation, demonstrating the compatibility of fluorinated groups with high-yield reactions. The CF₃ group significantly increases lipophilicity (clogP ~3.5) compared to non-fluorinated analogs .

Key Findings and Implications

  • Synthetic Efficiency : Fluorinated derivatives (e.g., Compound 60, 90% yield) demonstrate superior synthetic yields compared to methoxy or nitro analogs (40–70%), likely due to stabilized intermediates .
  • Solubility and Bioactivity : Heterocyclic substituents (thiazole, tetrazole) enhance aqueous solubility and mimic carboxylic acid bioisosteres, making them advantageous for drug design .
  • Steric and Electronic Effects : The propargyl ether linker in the target compound introduces conformational rigidity, which may improve target binding specificity but reduce solubility compared to flexible side chains in analogs like Compound 109 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.